molecular formula C14H17ClN2O2S B2898530 N-(4-chlorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396558-68-1

N-(4-chlorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2898530
CAS No.: 1396558-68-1
M. Wt: 312.81
InChI Key: YTPAQQWXSYPBIZ-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide is a chemical compound that belongs to the class of thiazepane derivatives This compound is characterized by the presence of a thiazepane ring, a chlorophenethyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-halo ketone.

    Introduction of the Chlorophenethyl Group: The chlorophenethyl group can be introduced via a nucleophilic substitution reaction using 4-chlorophenethylamine and an appropriate electrophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the thiazepane derivative and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenethyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: 4-chlorophenethylamine, sodium hydride, and dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

N-(4-chlorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide can be compared with other thiazepane derivatives and related compounds:

    N-(4-methylphenethyl)-5-oxo-1,4-thiazepane-3-carboxamide: Similar structure but with a methyl group instead of a chlorine atom.

    N-(4-bromophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide: Similar structure but with a bromine atom instead of a chlorine atom.

    N-(4-fluorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide: Similar structure but with a fluorine atom instead of a chlorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom may enhance its lipophilicity and binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2S/c15-11-3-1-10(2-4-11)5-7-16-14(19)12-9-20-8-6-13(18)17-12/h1-4,12H,5-9H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPAQQWXSYPBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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